Ethyl 5-(4-methylphenyl)thiophene-2-carboxylate
Overview
Description
Ethyl 5-(4-methylphenyl)thiophene-2-carboxylate is an organic compound with the molecular formula C14H14O2S2. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an ethyl ester group at the 2-position and a 4-methylphenyl group at the 5-position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-methylphenyl)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . Another approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical processes that optimize yield and purity. These methods may include continuous flow reactions and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol .
Scientific Research Applications
Ethyl 5-(4-methylphenyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Thiophene derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some thiophene derivatives are investigated for their potential use as pharmaceutical agents.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the nature of the substituents on the thiophene ring .
Comparison with Similar Compounds
Ethyl 5-(4-methylphenyl)thiophene-2-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5-(4-methylthio)phenylthiophene-2-carboxylate
- Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate
- Ethyl 2-methyl-6-(4-methylthio)phenylpyridine-3-carboxylate
- Methyl 5-(4-methylthio)phenylisoxazole-3-carboxylate
- Ethyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate
These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activity
Biological Activity
Ethyl 5-(4-methylphenyl)thiophene-2-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a para-methylphenyl group and an ethyl ester functional group. The presence of the thiophene moiety is critical as it is known to interact with various biological targets, influencing multiple biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The thiophene ring can modulate the activity of these targets, leading to various pharmacological effects. Specifically, it has been studied for its potential as an inhibitor of key enzymes involved in cancer metabolism, such as pyruvate dehydrogenase kinase (PDK1) and lactate dehydrogenase A (LDHA), which are crucial in the Warburg effect observed in tumor cells .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that this compound may inhibit cancer cell proliferation by targeting metabolic pathways associated with tumor growth. For instance, it has shown promise in reducing the viability of colorectal cancer cell lines (LoVo and HCT-116) with IC50 values comparable to standard chemotherapeutic agents .
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various pathogens. In vitro evaluations have revealed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting significant potency . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting biofilm formation.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which may be beneficial for treating conditions characterized by chronic inflammation. Its ability to modulate inflammatory cytokine production positions it as a candidate for further development in anti-inflammatory therapies.
Data Summary
Case Studies
- Colorectal Cancer Study : A study investigating the effects of various thiophene derivatives, including this compound, found that it significantly reduced cell viability in colorectal cancer models, indicating its potential as an anticancer agent .
- Antimicrobial Evaluation : In a comparative study on antimicrobial efficacy, this compound was found to outperform several standard antibiotics in inhibiting biofilm formation by Staphylococcus aureus and Escherichia coli, demonstrating its potential utility in treating infections resistant to conventional therapies .
Properties
IUPAC Name |
ethyl 5-(4-methylphenyl)thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-3-16-14(15)13-9-8-12(17-13)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGHNUXPONWSCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40487977 | |
Record name | ethyl 5-(4-methylphenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40487977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61100-11-6 | |
Record name | ethyl 5-(4-methylphenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40487977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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